N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896336-17-7
Cat. No.: VC7181364
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896336-17-7 |
|---|---|
| Molecular Formula | C16H13ClN4O2S |
| Molecular Weight | 360.82 |
| IUPAC Name | N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H13ClN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22) |
| Standard InChI Key | FQCXUTAAHGKFHO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Synthesis
While specific synthetic pathways for this compound are not directly available in the provided data, general principles for synthesizing similar compounds involve:
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Starting Materials:
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A chloro-substituted aromatic amine (e.g., 4-chloroaniline).
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A pyridotriazine derivative with a reactive functional group (e.g., sulfanyl group).
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Acetylation reagents for introducing the acetamide functionality.
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Reaction Steps:
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Formation of the sulfanyl linkage between the pyridotriazine core and an intermediate acyl chloride.
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Coupling of the 4-chlorophenylamine to the acetamide backbone via condensation reactions.
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Characterization:
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Spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry are typically employed to confirm structural integrity.
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Biological Relevance
Although no direct studies on this specific compound were found in the provided search results, structurally related compounds often exhibit:
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Pharmacological Activity:
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Potential as enzyme inhibitors (e.g., targeting kinases or oxidoreductases) due to the triazine moiety.
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Antimicrobial or anticancer properties stemming from the ability of similar heterocyclic compounds to interact with biological macromolecules.
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Molecular Docking Insights:
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Compounds with triazine cores have been studied for their binding affinity toward active sites of enzymes such as 5-lipoxygenase or kinases.
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The presence of electron-withdrawing groups (like chlorine) may enhance binding interactions through halogen bonding.
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Applications
Potential applications for this compound can be extrapolated based on analogous structures:
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Drug Development:
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As a lead compound for designing inhibitors targeting specific enzymes or receptors.
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Material Science:
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Possible use as intermediates in synthesizing advanced materials due to its stable heterocyclic framework.
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Chemical Research:
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A candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
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